![molecular formula C8H4BrF3N2S B460493 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine CAS No. 296797-18-7](/img/structure/B460493.png)

3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

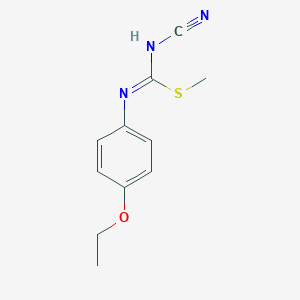

“3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine” is a potent chemical compound used in diverse scientific research areas due to its unique structure and properties. It finds applications in drug discovery, material science, and catalysis. The compound has a CAS Number of 296797-19-8 and a molecular weight of 298.11 .

Synthesis Analysis

The synthesis of “3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine” and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . Among the derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .Molecular Structure Analysis

The InChI code for “3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine” is 1S/C8H5BrF3N2S/c1-3-2-4 (8 (10,11)12)5-6 (9)14-15-7 (5)13-3/h2,15H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine” is a solid at room temperature . The compound should be stored at a temperature between 28°C .Aplicaciones Científicas De Investigación

Heterocyclic Compounds in Optical Sensing and Biological Applications

Heterocyclic compounds, including pyridine derivatives, have been extensively studied for their role in the development of optical sensors and biological applications. Pyrimidine derivatives, closely related in structure to pyridine compounds, exhibit exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. Such compounds have demonstrated a wide range of biological and medicinal applications, highlighting their significance in scientific research (Jindal & Kaur, 2021).

Regioselectivity in Bromination of Pyridines

Research into the bromination of pyridines, which are structural analogs to the compound , provides insights into the chemical behavior and potential applications of such molecules. Studies have shown that the regioselectivity of bromination in unsymmetrical dimethylpyridines indicates the inductive deactivating effect of nitrogen in the ring. This chemical insight is crucial for synthesizing and modifying pyridine derivatives for specific scientific applications, demonstrating the versatility and potential utility of these compounds in research (Thapa et al., 2014).

Synthesis and Application of Pyridine Derivatives

The synthesis of pyridine derivatives and their broad spectrum of biological activities underline the importance of such compounds in medicinal chemistry. Pyridine derivatives are known for their antifungal, antibacterial, antioxidant, and anticancer activities, among others. Additionally, these compounds serve as effective chemosensors for various ions and species, demonstrating their versatility in both biological and analytical chemistry applications. This wide range of activities and applications suggests the potential utility of 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine in similar contexts (Abu-Taweel et al., 2022).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-4-methyl-6-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2S/c1-3-2-4(8(10,11)12)13-7-5(3)6(9)14-15-7/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQITGHMHKUCAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=NS2)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357143 |

Source

|

| Record name | 3-bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine | |

CAS RN |

296797-18-7 |

Source

|

| Record name | 3-bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(1-adamantyl)ethyl]amino}-2-oxoethyl N'-cyano-N-(2-fluorophenyl)imidothiocarbamate](/img/structure/B460422.png)

![[2-(2-methoxyanilino)-2-oxoethyl] N-cyano-N'-(3-fluorophenyl)carbamimidothioate](/img/structure/B460431.png)

![2-methylbenzyl N'-cyano-N-[3-(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B460433.png)